molecular formula C11H14ClN3 B3210545 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1071548-24-7

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3210545
CAS No.: 1071548-24-7
M. Wt: 223.7 g/mol
InChI Key: MEVVPJHQJKXQSQ-UHFFFAOYSA-N
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Description

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-methylphenylhydrazine with 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amine derivatives with altered electronic properties.

Scientific Research Applications

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(2-methylphenyl)piperazine hydrochloride
  • 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate

Uniqueness

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine hydrochloride stands out due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in medicinal chemistry and other fields.

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVPJHQJKXQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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